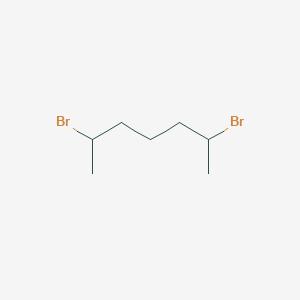

2,6-Dibromoheptane

Description

Overview of Dihaloalkanes in Organic Synthesis and Materials Science

Dihaloalkanes, organic compounds containing two halogen atoms bonded to an alkane framework, are exceptionally versatile intermediates in organic chemistry. opentextbc.canumberanalytics.comchemicals.co.ukstudymind.co.uk Their importance stems from the reactivity of the carbon-halogen bond, which can participate in a variety of reactions, including nucleophilic substitutions and eliminations. libretexts.org This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular architectures. numberanalytics.com

In organic synthesis, dihaloalkanes are frequently used to form cyclic compounds or to link two different molecular fragments. For instance, α,ω-dihaloalkanes are common precursors for the synthesis of macrocycles and polymers. mdpi.com They can react with dinucleophiles to form large rings or polymeric chains, a strategy employed in the synthesis of materials like poly(alkylene sulphide)s. mdpi.com Vicinal dihalides (with halogens on adjacent carbons) and geminal dihalides (with halogens on the same carbon) are also valuable, often serving as precursors to alkynes through double elimination reactions. libretexts.orglibretexts.org

In materials science, dihaloalkanes are indispensable for creating polymers with specific properties. For example, 1,6-dibromohexane (B150918) is used to introduce flexible six-carbon spacers into polymer backbones, which is a key step in synthesizing materials for applications such as alkaline fuel cells and polymer photovoltaics. mdpi.com The choice of dihaloalkane, including its chain length and the position of the halogens, allows for precise control over the properties of the resulting material.

Historical Development of Alkyl Halide Chemistry Relevant to Dibromoalkanes

The history of alkyl halides dates back centuries, with the first synthesis of chloroethane (B1197429) reported in the 15th century. unacademy.comwikipedia.org However, the systematic study and synthesis of these compounds began in the 19th century, in parallel with the foundational development of organic chemistry and the structural theory of alkanes. unacademy.comwikipedia.org During this period, reliable methods for the selective formation of carbon-halogen bonds were established, including the addition of halogens and hydrohalogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org These advancements made alkyl halides readily and cheaply available for industrial and laboratory use. wikipedia.org

A pivotal moment in understanding the reactivity of alkyl halides was the discovery of the nucleophilic substitution reaction by German chemist Paul Walden in 1896. libretexts.org His work on the interconversion of malic acid enantiomers revealed that these reactions could proceed with an inversion of stereochemical configuration, a phenomenon that became known as the Walden inversion. libretexts.org This discovery was crucial for the development of stereocontrolled synthesis.

The development of methods for synthesizing dibromoalkanes has continued to evolve. Modern techniques focus on achieving high selectivity and efficiency. For example, methods for the stereospecific dibromination of alkenes using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been developed to avoid the use of hazardous elemental bromine. organic-chemistry.org Similarly, new protocols for creating gem-dibromoalkanes from aldehydes provide rapid and practical access to these important synthetic building blocks. researchgate.net

Significance of 1,7-Disubstituted Heptane (B126788) Derivatives in Chemical Research

Heptane derivatives disubstituted at the 1 and 7 positions serve as important flexible linkers in the construction of complex molecules. The seven-carbon chain provides a specific distance and degree of conformational flexibility that is valuable in various fields, particularly in medicinal chemistry and materials science.

1,7-Dibromoheptane (B124887), a constitutional isomer of 2,6-dibromoheptane, is a prominent example of this class of compounds. It has been utilized as a key building block in the synthesis of multi-target agents for potential Alzheimer's disease therapy. openmedicinalchemistryjournal.com In this context, the heptane chain acts as a spacer to connect different pharmacophoric units, allowing them to interact with multiple biological targets simultaneously. openmedicinalchemistryjournal.com For example, it has been used to synthesize tacrine-tryptoline hybrids. openmedicinalchemistryjournal.com Similarly, it has been employed in linking 4-hydroxybenzonitrile (B152051) moieties in research aimed at developing drug candidates for Alzheimer's disease. researchgate.net

Beyond medicinal applications, 1,7-dibromoheptane is used in supramolecular chemistry and materials science to create macrocyclic structures. It has been used in the synthesis of a symmetric tetra-imidazolium-bis-heterocycle, where it forms the bridging linker in a macrocyclization reaction. nih.gov These types of structures are investigated for their unique binding properties and potential applications in catalysis and molecular recognition. The length of the seven-carbon tether is often critical for achieving the desired geometry and stability in the final macrocyclic product.

Current Research Trends and Unaddressed Challenges in this compound Chemistry

Direct research focused exclusively on this compound is limited in the published literature. However, its potential applications can be inferred from research on related structures. The placement of bromine atoms at the 2 and 6 positions creates two secondary chiral centers, making it a stereochemically rich building block.

A key research area where 2,6-disubstituted heptane frameworks are relevant is in the synthesis of spirocyclic compounds. For instance, research has been conducted on the preparation of 2,6-disubstituted spiro[3.3]heptanes, which are rigid structures of interest in medicinal chemistry for scaffolding functional groups in defined spatial orientations. diva-portal.org The synthesis of these compounds can be challenging, often involving multi-step sequences with moderate yields. diva-portal.org The use of precursors like this compound could offer alternative routes to such complex cyclic systems.

One of the primary unaddressed challenges is the development of efficient and stereoselective synthetic routes to this compound itself, particularly for obtaining specific stereoisomers (e.g., (2R,6R), (2S,6S), or the meso compound). The synthesis from a precursor like heptane-2,6-diol would require precise control over the double substitution reaction to avoid side products and achieve high yields. Furthermore, the reactivity of this compound in various synthetic transformations has not been extensively explored. Understanding how the two secondary bromide groups influence each other's reactivity, and how they can be selectively functionalized, remains an open area for investigation. A Chinese patent mentions the use of this compound in the synthesis of paeonol (B1678282) dihydropyrimidinone derivatives, indicating its utility as a synthetic intermediate, though detailed studies are not widely available. google.com

Research Objectives and Scope of Investigation for this compound

Future research on this compound should be directed toward addressing the current gaps in its chemical profile. Key objectives would include the development of robust and stereocontrolled synthetic methodologies to access its different stereoisomers in high purity. This would unlock its potential as a chiral building block for asymmetric synthesis.

A thorough investigation of its reactivity is also warranted. This would involve studying its performance in a range of reactions, such as nucleophilic substitutions, eliminations, and coupling reactions. A central question is whether the two bromine atoms can be addressed sequentially, which would significantly enhance its synthetic utility by allowing for the stepwise introduction of different functional groups.

The scope of investigation should also encompass its application as a monomer or cross-linker in polymer chemistry. The branched nature of the linkages formed from this compound, compared to its linear isomer 1,7-dibromoheptane, could impart unique physical and thermal properties to the resulting polymers. Exploring its use in the synthesis of novel scaffolds for medicinal chemistry, particularly for creating structurally diverse and rigid molecules, represents another promising avenue for future research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61485-85-6 | nih.gov |

| Molecular Formula | C₇H₁₄Br₂ | nih.gov |

| Molecular Weight | 257.99 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CC(CCCC(C)Br)Br | nih.gov |

| Density | 1.5944 g/cm³ (estimate) | N/A |

| Boiling Point | 224.92 °C (estimate) | N/A |

| XLogP3 | 3.7 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

61485-85-6 |

|---|---|

Molecular Formula |

C7H14Br2 |

Molecular Weight |

257.99 g/mol |

IUPAC Name |

2,6-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

VOFLGGXQQXQKRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dibromoheptane

Retrosynthetic Analysis of 2,6-Dibromoheptane

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. researchgate.net This backward-looking approach helps to devise a logical synthetic plan. leah4sci.comdeanfrancispress.com

For this compound, the primary disconnections are the two carbon-bromine (C-Br) bonds. This process, known as a C-X disconnection, points to a seven-carbon diol as a key precursor. slideshare.net

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursor Synthon | Synthetic Equivalent (Precursor Molecule) |

|---|

The analysis suggests that the most logical and direct precursor to this compound is 2,6-heptanediol (B13894120) . The synthetic challenge is then transformed into the efficient conversion of the two hydroxyl groups of the diol into bromide functionalities. Another potential, albeit more complex, pathway could involve the hydrobromination of a suitable diene, such as hepta-1,5-diene.

Targeted Halogenation Strategies for Symmetrical Dibromoalkanes

The formation of symmetrical dibromoalkanes like this compound requires precise control over the placement of the halogen atoms.

Achieving the direct, regioselective dibromination of heptane (B126788) or a simple heptane derivative at the C-2 and C-6 positions is exceptionally challenging. Free radical halogenation of alkanes is notoriously non-selective, leading to a statistical mixture of mono- and poly-halogenated isomers. Therefore, this is not a synthetically viable route for obtaining a pure sample of this compound.

More advanced strategies, such as directed C-H activation/halogenation, could theoretically offer the required regioselectivity, but such methods are complex and have not been specifically documented for this molecule. A plausible, though indirect, route could involve the allylic bromination of 2-heptene (B165337) using a reagent like N-bromosuccinimide (NBS), which would preferentially functionalize the C-4 position. vulcanchem.com This, however, does not yield the desired 2,6-disubstituted product.

The most reliable and established strategy for synthesizing this compound is from its corresponding diol, 2,6-heptanediol. This involves the simultaneous substitution of two secondary hydroxyl groups with bromide. Several reagents are effective for this transformation.

A well-documented analogous reaction is the synthesis of 1,7-dibromoheptane (B124887) from 1,7-heptanediol (B42083). asianpubs.orgsigmaaldrich.com One documented method involves treating 1,7-heptanediol with phosphorus tribromide (PBr₃) and a catalytic amount of triethylamine (B128534) in diethyl ether, affording 1,7-dibromoheptane in a 48% yield. chemicalbook.com This procedure is directly adaptable to the synthesis of this compound from 2,6-heptanediol. Another common method is the reaction with concentrated hydrobromic acid (HBr), often with a catalyst like sulfuric acid.

Table 2: Reagents for Converting Diols to Dibromides

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Diethyl ether, 0°C to room temp. | Effective for primary and secondary alcohols. | Reagent is moisture-sensitive. |

| Hydrobromic Acid (HBr) / H₂SO₄ | Reflux | Inexpensive and readily available reagents. | Strong acidic conditions can cause side reactions (e.g., elimination). |

| Triphenylphosphine (B44618) (PPh₃) / CBr₄ | Dichloromethane (B109758), room temp. (Appel Reaction) | Mild conditions, good for sensitive substrates. | Generates stoichiometric triphenylphosphine oxide waste. |

For context within the broader synthesis of dibromoalkanes, it is relevant to consider the formation of gem-dibromides (where both bromine atoms are attached to the same carbon). These structures are fundamentally different from this compound. Gem-dibromides are typically synthesized from carbonyl compounds (aldehydes or ketones). Common methods include reaction with phosphorus pentabromide (PBr₅) or with a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This transformation replaces the carbonyl oxygen with two bromine atoms, a reaction not directly applicable to the synthesis of this compound but essential in the diverse chemistry of organobromine compounds.

Novel Catalytic and Reagent Systems in Dibromoheptane Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental performance. youtube.com While specific catalytic syntheses for this compound are not widely reported, several advanced techniques could be applied.

Catalytic Enantioselective Dihalogenation : Research groups have developed methods for the catalytic and enantioselective dihalogenation of alkenes. nih.gov For instance, a chiral TADDOL-mediated system can achieve dibromination of cinnamyl alcohols. nih.gov Applying such a system to a precursor like hepta-1,5-diene could potentially offer a route to chiral, enantioenriched this compound.

Nickel-Catalyzed Cross-Coupling : Advances in catalysis have enabled the stereoconvergent coupling of racemic α-haloboranes with organozinc reagents using a chiral nickel catalyst. nih.gov This powerful method allows for the creation of enantioenriched alkylboranes, which can then be converted to a variety of functional groups, including alkyl halides, with high stereochemical fidelity. nih.gov This suggests a potential multi-step, catalytic route to chiral this compound from simpler building blocks.

Phase-Transfer Catalysis : The use of phase-transfer catalysts can enhance the rate of reaction between reagents in immiscible phases, such as an aqueous solution of HBr and an organic solution of 2,6-heptanediol. This can lead to milder reaction conditions and improved yields.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgjocpr.com

Atom Economy : The synthesis of this compound from 2,6-heptanediol via substitution has inherently better atom economy than multi-step routes involving protecting groups. acs.org

Safer Solvents and Reagents : Replacing hazardous solvents like dichloromethane with greener alternatives such as ionic liquids or supercritical CO₂ is a key green strategy. jocpr.com Using solid-supported brominating agents or reagents like N-bromosuccinimide can be preferable to using elemental bromine or corrosive reagents like PBr₃. chemicalbook.com

Catalysis : As mentioned, catalytic methods are superior to stoichiometric ones as they reduce waste by using small amounts of a catalyst that can be recycled. acs.orgrasayanjournal.co.in

Biocatalysis : The use of enzymes, such as halohydrin dehalogenases or hydrolases, represents a significant advancement in green chemistry. acs.orgijnc.ir A hypothetical green route could involve the enzymatic resolution of racemic 2,6-heptanediol followed by a greener bromination step, or potentially a direct enzymatic halogenation if a suitable enzyme could be developed.

Table 3: Potential Green Chemistry Improvements for this compound Synthesis

| Conventional Method | Green Alternative | Principle(s) Addressed |

|---|---|---|

| Stoichiometric PBr₃ in ether | Catalytic HBr generation; use of a phase-transfer catalyst. | Catalysis, Safer Reagents |

| Dichloromethane as solvent | Use of water, supercritical CO₂, or ionic liquids. jocpr.com | Safer Solvents & Auxiliaries |

| Multi-step synthesis with protecting groups | Direct enzymatic conversion of a precursor. acs.org | Reduce Derivatives |

Optimization of Reaction Parameters for Enhanced Stereochemical Control and Yield

The synthesis of this compound, a molecule with two chiral centers, presents a significant challenge in controlling both the chemical yield and the stereochemical outcome. The optimization of reaction parameters is a critical process in synthetic organic chemistry to maximize the formation of the desired product while minimizing side reactions and ensuring the desired stereoisomer is formed preferentially. This section delves into the key parameters that are manipulated to enhance the yield and stereochemical purity of this compound.

The primary route for synthesizing this compound typically involves the bromination of heptane-2,6-diol. This reaction, often proceeding via an SN2 mechanism, is highly dependent on a variety of factors. The optimization process involves a systematic study of how changes in catalysts, solvents, temperature, reactant concentrations, and reaction time influence the reaction's efficiency and selectivity.

Detailed kinetic studies on analogous compounds, such as the synthesis of 1,7-dibromoheptane from 1,7-heptanediol, provide valuable insights into the optimization process. asianpubs.org These studies reveal that the reaction is a consecutive process where the first bromination step is often the rate-determining step. asianpubs.org Understanding the kinetics and mechanism is fundamental to rationally adjusting parameters for optimal outcomes.

Influence of Catalysts

The choice and concentration of a catalyst can dramatically alter the reaction rate and, in some cases, the stereochemical pathway. For the bromination of diols, strong acids like sulfuric acid are often employed as catalysts. asianpubs.org The catalyst's role is to protonate the hydroxyl groups of the diol, making them better leaving groups (as water) for the subsequent nucleophilic attack by the bromide ion.

The concentration of the acid catalyst has a direct relationship with the reaction's activation energy. asianpubs.org By increasing the acid strength, the activation energy can be lowered, allowing the reaction to proceed more readily under milder conditions. asianpubs.org This can be particularly important for substrates that are sensitive to high temperatures. The optimization of catalyst loading is a balance; too little catalyst will result in a sluggish reaction, while an excessive amount can lead to unwanted side reactions such as elimination or degradation of the starting material or product.

Table 1: Effect of Catalyst Concentration on Reaction Rate

This table illustrates the effect of sulfuric acid volume on the reaction rate constant (k) in the synthesis of a dibromoalkane. The data is based on studies of 1,7-dibromoheptane synthesis. asianpubs.org

| Volume of H₂SO₄ (mL) | Rate Constant (k) x 10⁻⁵ (L/mol·s) |

| 0.4 | 1.95 |

| 0.6 | 2.58 |

| 0.8 | 3.85 |

| 1.0 | 6.33 |

| 1.2 | 9.67 |

The Role of Solvents

The solvent plays a crucial role in the synthesis of haloalkanes, particularly in SN2 reactions. The polarity of the solvent can influence the stability of the transition state and, therefore, the reaction rate. In the synthesis of dibromoalkanes from diols, which involves the reaction of a charged nucleophile (Br⁻) with a protonated alcohol, the choice of solvent is critical.

Impact of Reaction Temperature

Temperature is a fundamental parameter that governs the kinetics of a chemical reaction. According to the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate constant. asianpubs.org However, in the synthesis of this compound, the effect of temperature must be carefully controlled.

While higher temperatures can accelerate the formation of the product, they can also promote undesirable side reactions, such as elimination to form alkenes or decomposition of the product. Furthermore, for stereoselective syntheses, lower temperatures often lead to higher diastereoselectivity or enantioselectivity by increasing the energy difference between the diastereomeric transition states. Therefore, an optimal temperature must be found that provides a reasonable reaction rate without compromising the yield and stereochemical purity of the desired this compound isomer.

Table 2: Influence of Temperature on the Reaction Rate Constant

The following data, derived from the synthesis of 1,7-dibromoheptane, demonstrates the relationship between temperature and the reaction rate constant (k). asianpubs.org

| Temperature (K) | Rate Constant (k) x 10⁻⁵ (L/mol·s) |

| 353.15 | 0.43 |

| 363.15 | 0.87 |

| 373.15 | 1.63 |

| 383.15 | 3.03 |

| 388.15 | 6.33 |

Effect of Reactant Concentration and Reaction Time

The stoichiometry of the reactants and the duration of the reaction are also key variables to optimize. The concentration of the brominating agent (e.g., hydrobromic acid) relative to the diol will influence the rate of both the first and second bromination steps. A sufficient excess of the brominating agent is typically used to drive the reaction to completion.

Monitoring the reaction progress over time is essential to determine the optimal reaction time. This is often done using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Stopping the reaction at the point of maximum product formation, before significant degradation or side-product formation occurs, is crucial for maximizing the isolated yield. Kinetic data from analogous reactions show a clear progression where the starting diol is consumed as the monobrominated intermediate is formed and then converted to the final dibrominated product. asianpubs.org

Table 3: Reactant and Product Concentration Over Time

This table, based on the synthesis of 1,7-dibromoheptane, shows the change in concentration of the starting material (1,7-heptanediol) over time at a constant temperature. asianpubs.org

| Time (min) | Concentration of Diol (mol/L) |

| 30 | 1.137 |

| 60 | 0.667 |

| 90 | 0.427 |

| 120 | 0.280 |

| 150 | 0.187 |

| 180 | 0.127 |

| 210 | 0.087 |

| 240 | 0.060 |

By carefully and systematically optimizing these reaction parameters—catalyst, solvent, temperature, reactant concentrations, and reaction time—it is possible to significantly enhance the yield and stereochemical control in the synthesis of this compound.

Stereochemistry and Conformational Analysis of 2,6 Dibromoheptane

Theoretical and Experimental Stereoisomer Identification

The presence of two equivalent chiral centers at C2 and C6 in 2,6-dibromoheptane gives rise to three distinct stereoisomers, not the four that would be predicted by the 2ⁿ rule for a molecule with two dissimilar chiral centers. This set of isomers includes one pair of enantiomers and one achiral meso compound.

Enantiomers are non-superimposable mirror images. For this compound, this relationship exists between the (2R, 6R) and (2S, 6S) isomers.

(2R, 6R)-2,6-Dibromoheptane: In this isomer, both stereocenters possess the 'R' configuration according to the Cahn-Ingold-Prelog priority rules.

(2S, 6S)-2,6-Dibromoheptane: This isomer is the mirror image of the (2R, 6R) form, with both stereocenters having the 'S' configuration.

Diastereomers are stereoisomers that are not mirror images of one another. In the context of this compound, the chiral (2R, 6R) isomer is a diastereomer of the (2R, 6S) isomer. Likewise, the (2S, 6S) isomer is also a diastereomer of the (2R, 6S) isomer. Because diastereomers have different physical and chemical properties, they can be separated using conventional methods such as fractional distillation or column chromatography.

A meso compound is an achiral molecule that contains stereogenic centers. This occurs in this compound with the (2R, 6S) configuration. Although C2 and C6 are chiral centers, the molecule as a whole is achiral because it possesses an internal plane of symmetry that bisects the C3-C4-C5 bond angle. The (2R, 6S) configuration is superimposable on its mirror image, the (2S, 6R) configuration; they are, in fact, the same molecule. Therefore, this isomer is optically inactive and does not have an enantiomer.

The table below summarizes the stereoisomers of this compound.

| Configuration | Isomer Type | Chirality | Relationship to (2R, 6R) |

| (2R, 6R) | Chiral Isomer | Chiral | Identity |

| (2S, 6S) | Chiral Isomer | Chiral | Enantiomer |

| (2R, 6S) | Meso Compound | Achiral | Diastereomer |

Conformational Preferences and Dynamics

For the Chiral Isomers ((2R, 6R) and (2S, 6S)): The lowest energy conformers will seek to minimize gauche interactions between the two bromine atoms and between the bromine atoms and the alkyl chain. Conformations that place the large bromine atoms in an anti-periplanar orientation relative to the main carbon chain are generally favored. However, achieving an anti-relationship between both bromine atoms simultaneously across the entire chain is sterically demanding and may force other parts of the chain into higher-energy gauche arrangements.

For the Meso Isomer ((2R, 6S)): The conformational landscape is distinct due to the opposing stereochemistry at C2 and C6. Certain conformations can accommodate the internal symmetry of the molecule. For example, a conformation where the carbon backbone curls to place the two C-Br bonds in a pseudo-anti relationship can be relatively stable. In contrast, conformations that bring the two bromine atoms into close proximity (syn-periplanar) are highly disfavored due to severe steric and electrostatic repulsion. The relative energies of the conformers for the meso isomer differ significantly from those of the chiral pair, contributing to its distinct physical and chemical properties.

Influence of Chirality on Reactivity Profiles

The stereochemistry of the starting this compound isomer has a controlling influence on the stereochemical outcome of its reactions, particularly in stereospecific and stereoselective processes.

A prominent example is intramolecular cyclization. When treated with a dinucleophile such as sodium sulfide (B99878) (Na₂S), this compound undergoes a double nucleophilic substitution to form a seven-membered heterocyclic ring, 2,7-dimethylthiepane. The stereochemistry of the product is directly dictated by the stereochemistry of the starting material.

Reaction of the Meso Isomer: The meso-(2R, 6S)-2,6-dibromoheptane will cyclize to form exclusively the achiral cis-2,7-dimethylthiepane. The intramolecular Sₙ2 attack occurs with inversion of configuration at one center, but the resulting product retains a plane of symmetry.

Reaction of the Chiral Isomers: The racemic mixture of (2R, 6R)- and (2S, 6S)-2,6-dibromoheptane will cyclize to form the racemic mixture of trans-2,7-dimethylthiepane. The (2R, 6R) isomer yields the (2R, 7R)-trans product, and the (2S, 6S) isomer yields the (2S, 7S)-trans product.

This stereospecific outcome is a direct consequence of the Sₙ2 mechanism's requirement for backside attack, leading to inversion of configuration at the electrophilic carbon centers.

| Starting Isomer | Cyclization Product | Product Stereochemistry |

| meso-(2R, 6S)-2,6-Dibromoheptane | cis-2,7-Dimethylthiepane | Achiral (meso) |

| (2R, 6R)-2,6-Dibromoheptane | (trans)-(2R, 7R)-2,7-Dimethylthiepane | Chiral |

| (2S, 6S)-2,6-Dibromoheptane | (trans)-(2S, 7S)-2,7-Dimethylthiepane | Chiral |

Similarly, in bimolecular elimination (E2) reactions, the required anti-periplanar arrangement of a β-hydrogen and the bromine leaving group means that the rate of reaction and the geometry of the resulting alkene product will depend on the conformational populations of the specific stereoisomer being used.

Mechanistic Organic Reactions of 2,6 Dibromoheptane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

2,6-Dibromoheptane possesses two secondary carbon atoms bonded to bromine, making it susceptible to nucleophilic substitution reactions. As a secondary dihaloalkane, it can react via both unimolecular (SN1) and bimolecular (SN2) pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Conversely, the SN1 mechanism is a two-step process. The first, and rate-determining, step involves the spontaneous departure of a bromide ion to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles (which are often the solvent, i.e., solvolysis) and polar protic solvents that can stabilize the carbocation intermediate.

Mono-substitution Reactions and Selectivity

When this compound is treated with one equivalent or a slight excess of a nucleophile, mono-substitution is the primary expected outcome. In this scenario, one of the two bromine atoms is replaced by the incoming nucleophile.

The selectivity of this reaction—meaning, whether the first substitution occurs preferentially at the C2 or C6 position—is generally not a significant factor, as the two positions are chemically equivalent unless isotopic labeling or a chiral environment is introduced.

Under SN2 conditions, using a strong nucleophile like hydroxide (B78521) (OH⁻) or cyanide (CN⁻), the reaction would proceed as follows:

CH₃CH(Br)CH₂CH₂CH₂CH(Br)CH₃ + Nu⁻ → CH₃CH(Nu)CH₂CH₂CH₂CH(Br)CH₃ + Br⁻

Under SN1 conditions, for example, solvolysis in a polar protic solvent like ethanol, the formation of a carbocation intermediate at either the C2 or C6 position would be the initial step, followed by nucleophilic attack by the solvent.

Bis-substitution and Cyclization Reactions (e.g., formation of cyclic ethers, diamines, spiro compounds)

The presence of two leaving groups on the same molecule opens up the possibility of further reactions after the initial mono-substitution. With a sufficient amount of nucleophile, a second substitution can occur, leading to a bis-substituted product.

However, a more synthetically interesting pathway for dihaloalkanes like this compound is intramolecular cyclization. When a nucleophile that can attack twice is used, or if the mono-substituted product contains a nucleophilic site, an intramolecular reaction can occur to form a cyclic compound. The 1,5-relationship between the two bromine atoms in this compound makes it an ideal precursor for the formation of stable six-membered rings.

For instance, reaction with a diol under basic conditions or with a molecule containing two amine groups can lead to the formation of cyclic ethers or diamines. A classic example is the intramolecular Williamson ether synthesis. If this compound were first converted to 6-bromoheptan-2-ol, treatment with a base would deprotonate the alcohol, and the resulting alkoxide would readily attack the carbon bearing the second bromine atom to form a substituted tetrahydropyran (B127337) ring.

The general scheme for such a cyclization is: Br-(CH₂)₅-Br + NuH-X-NuH → Cyclic product (where X can be O, N, etc.)

This approach is highly valuable for synthesizing heterocyclic compounds like cis- and trans-2,6-dimethyltetrahydropyran. Similarly, reaction with dinucleophiles like malonic esters can lead to the formation of spiro compounds, which are bicyclic structures with a single carbon atom common to both rings.

| Reactant | Reagent/Conditions | Product Type | Expected Major Product |

|---|---|---|---|

| 6-Bromoheptan-2-ol | NaH (strong base) in THF | Cyclic Ether (Intramolecular Williamson) | 2,6-Dimethyltetrahydropyran |

| This compound | Ammonia (excess) | Cyclic Diamine | 2,6-Dimethylpiperidine |

| This compound | Diethyl malonate, NaOEt | Spiro Compound Precursor | Diethyl 2-(6-bromoheptan-2-yl)malonate |

Kinetic and Thermodynamic Aspects of Substitution

The kinetics of the substitution reactions of this compound are dictated by the chosen pathway.

SN2: The reaction follows second-order kinetics, with the rate law being Rate = k[Substrate][Nucleophile]. The rate is directly proportional to the concentration of both the dihaloalkane and the attacking nucleophile.

SN1: The reaction follows first-order kinetics, Rate = k[Substrate], as the rate-determining step is the unimolecular formation of the carbocation, which depends only on the concentration of the dihaloalkane.

Solvent Effects on Reactivity and Selectivity

The choice of solvent has a profound impact on both the rate and the mechanism of nucleophilic substitution reactions.

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly adept at stabilizing the carbocation intermediate and the leaving group in SN1 reactions, thereby accelerating the rate of this pathway. They can also solvate the nucleophile, which can slightly hinder its reactivity in SN2 reactions.

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and highly reactive, which significantly accelerates the rate of SN2 reactions.

Therefore, to favor an SN2 pathway for this compound, a polar aprotic solvent would be the optimal choice. To promote an SN1 pathway, a polar protic solvent would be used. This choice can be critical in controlling the outcome, especially in competitive situations between substitution and elimination.

Elimination Reactions (E1 and E2 Mechanisms)

In addition to substitution, this compound can undergo elimination reactions (dehydrohalogenation) in the presence of a base to form alkenes. Similar to substitution, elimination can proceed through bimolecular (E2) or unimolecular (E1) mechanisms.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while simultaneously the C=C double bond forms and the bromide ion departs. This pathway is favored by strong, bulky bases and is stereospecific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. In the second step, a weak base removes a β-hydrogen to form the alkene. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of weak bases.

Formation of Unsaturated Heptane (B126788) Derivatives (e.g., alkenes, alkynes)

Treatment of this compound with a strong base, such as potassium hydroxide (KOH) in ethanol, will promote elimination. A single elimination reaction will produce a bromoalkene. For this compound, the initial elimination can lead to either hept-1-en-6-yl-bromide or hept-2-en-6-yl-bromide. According to Zaitsev's rule , the more substituted (and therefore more stable) alkene is the major product. Thus, the formation of hept-2-en-6-yl-bromide would be favored over the terminal alkene.

If a strong base is used in excess and/or at high temperatures, a second elimination can occur to form a diene. If the base is exceptionally strong, such as sodium amide (NaNH₂), it is possible to force the formation of an alkyne through a double dehydrohalogenation, although this typically requires vicinal or geminal dihalides and may be less efficient with a 1,5-dihaloalkane.

| Reagent/Conditions | Mechanism | Product Type | Expected Major Product | Expected Minor Product |

|---|---|---|---|---|

| Potassium tert-butoxide (bulky base) | E2 | Mono-elimination | 6-Bromohept-1-ene (Hofmann product) | 6-Bromohept-2-ene (Zaitsev product) |

| NaOEt in EtOH, heat | E2 | Mono-elimination | 6-Bromohept-2-ene (Zaitsev product) | 6-Bromohept-1-ene (Hofmann product) |

| NaOEt (2 equiv.), heat | E2 | Bis-elimination | Hepta-1,5-diene | Hepta-2,5-diene |

Competing Substitution vs. Elimination Pathways

As a secondary di-alkyl halide, this compound is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is dictated by several key factors, including the nature of the nucleophile/base, solvent, and temperature. Strong, sterically unhindered nucleophiles tend to favor the SN2 pathway, while strong, bulky bases promote E2 elimination due to steric hindrance at the carbon center. libretexts.orgmsu.edu Conversely, weak nucleophiles or bases in polar protic solvents can lead to SN1 and E1 reactions, which proceed through a common carbocation intermediate.

The competition between these pathways is a critical consideration in synthetic applications. For instance, reaction with a strong but weakly basic nucleophile like the iodide ion (I⁻) would likely favor substitution, whereas a strong, sterically hindered base like potassium tert-butoxide would favor elimination. libretexts.org The use of higher temperatures generally favors elimination over substitution, as elimination reactions typically have a higher activation energy and result in an increase in entropy.

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Favors SN1 / E1 |

|---|---|---|---|

| Nucleophile/Base | Strong, weakly basic nucleophile (e.g., I⁻, Br⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Weak nucleophile/weak base (e.g., H₂O, ROH) |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Less polar solvents | Polar protic (e.g., Ethanol, Water) |

| Temperature | Lower temperatures | Higher temperatures | Higher temperatures favor E1 over SN1 |

| Substrate | Secondary (this compound) is susceptible to all pathways |

Stereoselectivity in Elimination Processes (e.g., anti-dehalogenation)

Elimination reactions, particularly the E2 mechanism, are known for their high degree of stereoselectivity. The E2 reaction requires a specific spatial arrangement of the departing hydrogen and the leaving group (bromide, in this case), known as an anti-periplanar geometry. ksu.edu.sachemistrysteps.com This means the hydrogen and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. This alignment allows for a smooth, concerted transition state where the base removes the proton, the C-H bond breaks, a new π-bond forms, and the leaving group departs simultaneously. ksu.edu.salibretexts.org

In the context of dihalides, a related process is dehalogenation, which typically occurs with vicinal dihalides (halogens on adjacent carbons) rather than the 1,5-dihalide structure of this compound. However, the stereochemical principle of anti-elimination is a fundamental concept. doubtnut.comlibretexts.org For vicinal dibromides, treatment with reagents like iodide ions or zinc dust leads to the formation of an alkene through a stereospecific anti-dehalogenation, where the two halogen atoms depart from opposite faces of the molecule. doubtnut.comrsc.orgrsc.org If a similar intramolecular elimination were to be induced in a cyclic analogue of this compound, the reaction would be highly dependent on the ability of the molecule to adopt a conformation where both bromine atoms and the intervening carbon chain could form a suitable transition state.

| Term | Definition | Relevance to this compound |

|---|---|---|

| Stereoselective Reaction | A reaction in which one stereoisomer is formed or destroyed in preference to all others. chemistrysteps.com | E2 elimination of HBr from this compound would favor the formation of the more stable (trans/E) alkene product. chemistrysteps.com |

| Anti-Periplanar Geometry | A conformation where the dihedral angle between two groups is approximately 180°. | This is the required geometry for the H and Br atoms in the transition state of an E2 reaction. libretexts.org |

| Anti-Dehalogenation | An elimination reaction where two halogen atoms are removed from opposite sides of the molecule. | Primarily observed in vicinal dihalides, but illustrates the principle of anti-elimination. doubtnut.comlibretexts.org |

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

This compound can be used to form di-organometallic reagents. The reaction with magnesium metal in an ether solvent (like diethyl ether or THF) yields a di-Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com Similarly, reaction with two or more equivalents of lithium metal results in the formation of a di-organolithium reagent. masterorganicchemistry.comyoutube.com

Formation:

Grignard Reagent: CH₃CH(Br)(CH₂)₄CH(Br)CH₃ + 2 Mg → CH₃CH(MgBr)(CH₂)₄CH(MgBr)CH₃

Organolithium Reagent: CH₃CH(Br)(CH₂)₄CH(Br)CH₃ + 4 Li → CH₃CH(Li)(CH₂)₄CH(Li)CH₃ + 2 LiBr

The formation of Grignard reagents is understood to be a complex process that occurs on the surface of the magnesium metal and may involve single-electron transfer (SET) mechanisms and the generation of radical intermediates. alfredstate.edu Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to clean the passivating magnesium oxide layer from the metal surface and initiate the reaction. stackexchange.com

These organometallic intermediates are highly reactive, functioning as potent nucleophiles and strong bases. masterorganicchemistry.comwikipedia.org The carbon-metal bond is highly polarized, creating a carbanionic character on the carbon atom. This makes them valuable in synthesis for forming new carbon-carbon bonds. For example, they readily react with electrophiles such as aldehydes, ketones, and esters to form alcohols, or with carbon dioxide to form dicarboxylic acids after an acidic workup. masterorganicchemistry.comfishersci.ca

Radical Reactions and Reductive Dehalogenation Pathways

Reductive dehalogenation is a reaction that replaces a carbon-halogen bond with a carbon-hydrogen bond. wikipedia.org For this compound, this would convert it to heptane. This transformation can be achieved through pathways involving radical intermediates. organic-chemistry.org These radical reactions can be initiated by various methods, including the use of photoredox catalysts or electron transfer from reducing agents.

The relative ease of dehalogenation depends on the carbon-halogen bond strength, with the C-Br bond being significantly weaker than C-Cl or C-F bonds, making debromination more facile. wikipedia.org

Photoredox Catalysis in Dehalogenation

Visible-light photoredox catalysis has emerged as a powerful method for generating radicals from alkyl halides under mild conditions. rsc.orgresearchgate.net This technique can be applied to the dehalogenation of unactivated alkyl halides like this compound. rsc.org The general mechanism involves a photocatalyst that, upon absorbing light, enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the alkyl halide. recercat.catresearchgate.net

In a reductive cycle, the excited photocatalyst donates an electron to the this compound molecule. This forms a radical anion, which rapidly fragments by cleaving a C-Br bond to release a bromide ion and form a heptyl radical. This radical can then be quenched by a hydrogen atom donor (e.g., from a Hantzsch ester or formic acid) to yield the dehalogenated product. organic-chemistry.org This method is advantageous as it avoids the use of stoichiometric and often toxic metal reductants like tin hydrides. organic-chemistry.org

Electron Transfer Mechanisms in Reductive Processes

The reduction of alkyl halides is fundamentally governed by electron transfer. scispace.com The process can occur via two main pathways: a one-electron mechanism or a two-electron mechanism. researchgate.net

In a single-electron transfer (SET) mechanism, one electron is transferred to the alkyl halide, forming a transient radical anion. For alkyl bromides, this intermediate is often unstable and undergoes dissociative electron transfer, where the C-Br bond breaks simultaneously with or immediately following the electron transfer, directly yielding an alkyl radical and a bromide anion. scispace.comresearchgate.net This is the key step in photoredox catalysis and in reactions with certain reducing metals.

A two-electron mechanism involves the transfer of two electrons, often in a concerted or very rapid sequential manner, leading directly to a carbanion intermediate, which is then protonated. Reagents like iodide (I⁻) are considered two-electron reductants. researchgate.net Studies comparing product distributions from one- and two-electron reductants have been used to probe the mechanisms of dehalogenation reactions. researchgate.net

Rearrangement Reactions and Fragmentations

Rearrangement reactions are characteristic of processes involving carbocation intermediates. masterorganicchemistry.comopenstax.org Therefore, such rearrangements could potentially occur during SN1 or E1 reactions of this compound. These pathways would be favored by conditions such as a polar protic solvent and a weak, non-basic nucleophile.

Upon departure of a bromide ion, a secondary carbocation is formed at either the C2 or C6 position. This carbocation could potentially rearrange to a more stable form. However, in the acyclic structure of this compound, a simple 1,2-hydride shift from an adjacent carbon (e.g., from C3 to C2) would only generate another secondary carbocation, offering no significant stability advantage. Therefore, extensive skeletal rearrangements are less likely under typical SN1/E1 conditions compared to substrates where a shift could produce a more stable tertiary or resonance-stabilized carbocation. masterorganicchemistry.com

Fragmentation reactions, where the carbon skeleton breaks apart, are generally not a major pathway for simple alkyl halides under standard solution-phase reaction conditions. Such processes are more commonly observed under high-energy conditions, such as in mass spectrometry.

Kinetic Studies and Mechanistic Elucidation of Reaction Pathways

As a secondary dibromoalkane, this compound is expected to undergo nucleophilic substitution (SN) and elimination (E) reactions. The elucidation of the operative mechanisms would hinge on systematic kinetic studies. Such studies typically involve monitoring the reaction rate while systematically varying the concentrations of the reactants and observing the effect on the rate.

Plausible Reaction Pathways and Kinetic Differentiation

For this compound, the primary competing pathways would be the SN2, SN1, E2, and E1 reactions. The prevalence of each pathway would be highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

SN2 and E2 Mechanisms: These are bimolecular reactions, meaning their rates are dependent on the concentrations of both the substrate (this compound) and the nucleophile or base. The rate law for these reactions is expressed as: Rate = k [this compound][Nucleophile/Base] These mechanisms are favored by strong, unhindered nucleophiles/bases and polar aprotic solvents.

SN1 and E1 Mechanisms: These are unimolecular reactions, where the rate-determining step is the formation of a carbocation intermediate. Consequently, the reaction rate is dependent only on the concentration of the substrate. The rate law is: Rate = k [this compound] These pathways are favored by weak nucleophiles/bases and polar protic solvents, which can stabilize the intermediate carbocation.

Hypothetical Kinetic Data for Mechanistic Elucidation

To distinguish between these pathways, a series of kinetic experiments would be performed. The data collected would resemble the hypothetical data presented in the table below, which illustrates the expected outcomes for the reaction of this compound with a generic nucleophile/base (Nu-).

Table 1: Hypothetical Kinetic Data for the Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.0 x 10⁻⁵ |

Interpretation of Hypothetical Kinetic Data

The data in the hypothetical table can be used to determine the experimental rate law.

Comparing Experiments 1 and 2, doubling the concentration of this compound while keeping the nucleophile concentration constant results in a doubling of the initial rate. This indicates that the reaction is first order with respect to this compound.

Comparing Experiments 1 and 3, doubling the concentration of the nucleophile while keeping the substrate concentration constant leads to a doubling of the initial rate. This demonstrates that the reaction is also first order with respect to the nucleophile.

Potential for Intramolecular Reactions

The presence of two bromine atoms in the this compound molecule introduces the possibility of intramolecular reactions, such as cyclization, competing with intermolecular substitution and elimination. For instance, in the presence of a suitable reagent, a Grignard reagent could be formed at one carbon, which could then internally displace the second bromine atom to form a substituted cyclohexane (B81311). Kinetic studies of such reactions would be instrumental in determining the rates of these intramolecular processes relative to their intermolecular counterparts.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Conformational, and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed analysis of 2,6-dibromoheptane, offering profound insights into its three-dimensional structure and dynamic processes.

Stereochemical Analysis

The presence of two chiral centers at positions 2 and 6 in this compound gives rise to stereoisomers (diastereomers and enantiomers). NMR spectroscopy is a powerful tool to differentiate between these isomers. jeol.com Diastereotopic protons within the molecule will exhibit different chemical shifts, which can indicate the presence of multiple diastereomers. wordpress.com For a definitive assignment of relative stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. wordpress.comlibretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information for determining the 3D structure and stereochemistry. libretexts.org

Conformational Analysis

The flexible heptane (B126788) chain of this compound can adopt various conformations. The study of coupling constants and the application of two-dimensional NMR experiments can reveal the preferred conformations of the molecule in solution. rsc.orgasianpubs.org Analysis of NMR data, often in conjunction with theoretical calculations, allows for the characterization of the rotational isomerism around the C-C single bonds. auremn.org.br For complex systems, techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can also be used to determine through-space interactions and elucidate conformational details. wordpress.com

Mechanistic Insights

NMR spectroscopy is instrumental in monitoring the progress of reactions involving this compound and elucidating reaction mechanisms. numberanalytics.com By acquiring NMR spectra of the reaction mixture at different time intervals, it is possible to identify key intermediates and understand the transformation pathways. numberanalytics.comgriffith.edu.au For instance, in reactions where this compound is a starting material, such as in the synthesis of more complex molecules, NMR can track the disappearance of reactant signals and the appearance of product signals. nih.gov This provides valuable kinetic and mechanistic information. bruker.com Furthermore, specialized NMR techniques can be used to study dynamic processes and the formation of transient species during a reaction. numberanalytics.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and serves as a powerful tool for monitoring its chemical transformations.

Functional Group Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The C-H stretching and bending vibrations of the heptane backbone are prominent features. The C-Br stretching vibrations, typically found in the fingerprint region of the IR spectrum, are indicative of the bromine substituents. A vapor phase IR spectrum is available for this compound. nih.gov Both IR and Raman spectroscopy can provide a unique "fingerprint" for the molecule, allowing for its identification and characterization. researchgate.net

Reaction Monitoring

FT-IR spectroscopy is particularly well-suited for in-situ monitoring of reactions involving this compound. bruker.com Changes in the IR spectrum over time can reveal the consumption of reactants and the formation of products. For example, if this compound undergoes a substitution reaction where the bromine atoms are replaced by another functional group, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the new functional group can be observed. researchgate.netcore.ac.uk This real-time analysis provides insights into reaction kinetics and mechanisms. azooptics.com

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the analysis of this compound, particularly in the context of its chemical reactions. It allows for the precise determination of molecular formulas and the identification of reaction intermediates and products.

Confirmation of Molecular Formula

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. uni-saarland.de For this compound (C7H14Br2), HRMS can confirm the presence of two bromine atoms based on the characteristic isotopic pattern of bromine (79Br and 81Br). The exact mass measurement helps to distinguish it from other compounds with the same nominal mass. nih.gov

Identification of Reaction Intermediates and Products

In the study of reaction mechanisms, HRMS is crucial for identifying transient intermediates and confirming the structure of final products. whiterose.ac.uk For example, in reactions involving the substitution or elimination of the bromine atoms from this compound, HRMS can be used to detect the m/z values of the resulting species. uvic.ca This information, often coupled with fragmentation analysis (tandem mass spectrometry or MS/MS), helps to piece together the reaction pathway. uvic.ca For instance, the formation of a product from a reaction involving this compound can be unequivocally confirmed by comparing the experimentally determined exact mass with the calculated mass for the expected product. nih.govacs.org

X-ray Crystallography for Crystalline Derivatives and Complexes

While this compound itself is a liquid at room temperature and thus not directly amenable to single-crystal X-ray diffraction, this technique is invaluable for determining the precise three-dimensional structure of its crystalline derivatives or complexes.

By reacting this compound to form a solid, crystalline compound, X-ray crystallography can provide unambiguous information about bond lengths, bond angles, and stereochemistry. maynoothuniversity.ieresearchgate.net This is particularly useful for confirming the relative and absolute stereochemistry of chiral centers, which can be challenging to determine by spectroscopic methods alone. tudublin.ie The resulting crystal structure offers a definitive view of the molecule's conformation in the solid state. researchgate.net For example, if this compound were used to synthesize a larger molecule that forms suitable crystals, X-ray diffraction would be the gold standard for its structural elucidation. rsc.org

Chromatographic Methods (GC, HPLC) for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the analysis of this compound, enabling its purification, the separation of its isomers, and the monitoring of its reactions.

Purity Assessment

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound. tcichemicals.comresearchgate.net A GC analysis can separate this compound from impurities, and the area of the corresponding peak in the chromatogram is proportional to its concentration. skpharmteco.com The purity of commercially available α,ω-dibromoalkanes, including the related 1,7-dibromoheptane (B124887), is often determined by GC. tcichemicals.com The quality of the carrier gas used in GC is crucial for obtaining accurate and reproducible results, as impurities can affect baseline stability and peak shape. organomation.com

Isomer Separation

The separation of the stereoisomers of this compound can be achieved using chiral chromatography. Chiral HPLC, employing a chiral stationary phase (CSP), is a powerful technique for resolving enantiomers and diastereomers. sigmaaldrich.comcsfarmacie.czchromatographyonline.com The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. csfarmacie.cz While HPLC can separate isomers, it may not always be possible to resolve all isomers in a complex mixture with a single column. researchgate.net Reverse-phase HPLC is also a viable method for separating certain stereoisomers. nih.gov

Reaction Progress Monitoring

Both GC and HPLC can be used to monitor the progress of reactions involving this compound. chemrxiv.orgchemrxiv.org By taking aliquots of the reaction mixture at different times and analyzing them by chromatography, one can follow the consumption of the starting material and the formation of products. chemrxiv.orgresearchgate.net Thin-layer chromatography (TLC) is also a simple and rapid method for qualitatively monitoring reaction progress. chemrxiv.orgresearchgate.net For more complex reactions, such as the synthesis of tethered bis(phenalenes) where a dibromoalkane is used, chromatography is essential for both monitoring the reaction and purifying the products. mun.ca

Data Tables

Table 1: Spectroscopic Data for this compound

| Technique | Type of Information | Reference |

|---|---|---|

| 13C NMR | Chemical shifts of carbon atoms | nih.gov |

| GC-MS | Mass spectrum and fragmentation pattern | nih.gov |

Table 2: Chromatographic Methods for Analysis

| Method | Application | Key Considerations | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Purity assessment | Choice of column and carrier gas purity | tcichemicals.comresearchgate.netorganomation.com |

| High-Performance Liquid Chromatography (HPLC) | Isomer separation | Chiral stationary phase, mobile phase composition | sigmaaldrich.comcsfarmacie.czchromatographyonline.com |

Computational Chemistry and Theoretical Investigations of 2,6 Dibromoheptane

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Bond Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in 2,6-dibromoheptane. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. researchgate.netacs.org

DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-311G(d,p) or 6-311++G(3df,2p)), are widely used to compute the electronic properties of halogenated hydrocarbons. researchgate.net These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, the C-Br bond lengths are of particular interest, as they are influenced by the electronic environment and play a crucial role in the molecule's reactivity. Theoretical studies on similar brominated compounds, like bromomethanes, have established a reliable basis for predicting these properties. acs.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide even more accurate results, albeit at a higher computational cost. acs.orgresearchgate.net These methods are particularly useful for obtaining precise energies and for studying systems where electron correlation is significant. High-level ab initio calculations on related haloalkanes have been used to create a self-consistent set of structural and thermodynamic data, which can serve as a benchmark for less computationally intensive methods. acs.org

The electronic properties that can be elucidated from these calculations include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and delocalization interactions within the molecule, providing a deeper understanding of the C-Br bond's nature. smf.mx

Below is a table of computed properties for this compound, which are typically derived from such quantum chemical calculations.

| Property | Value | Method/Reference |

| Molecular Formula | C7H14Br2 | - |

| Molecular Weight | 257.99 g/mol | PubChem |

| XLogP3-AA | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 257.94418 Da | PubChem |

| Monoisotopic Mass | 255.94623 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Detailed Conformational Analysis and Energy Minima Determination

The flexible seven-carbon chain of this compound allows for a multitude of conformations due to rotation around the C-C single bonds. A detailed conformational analysis is crucial for understanding the molecule's behavior, as the relative populations of different conformers can influence its physical and chemical properties.

The primary goal of a conformational analysis is to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine the energy barriers between them. libretexts.org The stability of different conformers is governed by a combination of factors, including torsional strain (eclipsing interactions), steric strain (van der Waals repulsions), and dipole-dipole interactions. curlyarrows.com

For this compound, the key dihedral angles to consider are those around the C2-C3, C3-C4, and C4-C5 bonds. The staggered conformations (anti and gauche) are generally more stable than the eclipsed conformations due to lower torsional strain. libretexts.orgbkcc.ac.in The presence of the bulky bromine atoms introduces significant steric interactions that will influence the relative energies of the conformers. For instance, a gauche interaction between a bromine atom and a methyl group would be energetically unfavorable. Theoretical studies on 1,2-dihaloethanes have shown how the interplay of hyperconjugation and Pauli repulsion between halogen lone pairs can influence conformational preferences, a phenomenon known as the "gauche effect". researchgate.net

Computational methods, particularly DFT, are well-suited for performing conformational analysis. By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be mapped out. From this surface, the structures corresponding to energy minima (stable conformers) and saddle points (transition states between conformers) can be identified. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, a key reaction of interest is dehydrobromination, which can lead to the formation of various bromoheptenes. Modeling the reaction pathway allows for the identification of transition states, intermediates, and the calculation of activation energies. smu.edu

A transition state is a high-energy, transient configuration along the reaction coordinate that separates reactants from products. smu.edu Characterizing the transition state is essential for understanding the kinetics of a reaction. Computational methods like DFT can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This is typically achieved using algorithms that optimize the geometry to a state where there is one and only one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

For a reaction like the E2 elimination of HBr from this compound, the transition state would involve the simultaneous breaking of a C-H bond and a C-Br bond, and the formation of a C=C double bond. The geometry and energy of this transition state can be precisely calculated. By comparing the energy of the transition state to that of the reactants, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and the investigation of how factors like the choice of base or solvent might influence the reaction outcome.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to trace the reaction path down to the reactants and products, confirming that the located transition state indeed connects the desired species. smu.edu

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mit.eduresearchgate.netbegellhouse.comacs.orgbohrium.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to study a variety of dynamic properties. At a fundamental level, simulations can visualize the conformational changes of the flexible heptane (B126788) chain, showing the transitions between different staggered and eclipsed forms in real-time. This can provide a more nuanced understanding of the conformational landscape than static calculations alone.

MD simulations are particularly powerful for studying condensed-phase properties. By simulating a collection of this compound molecules, one can investigate properties such as liquid density, viscosity, and diffusion coefficients. The interactions between molecules are typically described by a force field, which is a set of parameters that define the potential energy of the system. Force fields like TraPPE, MARTINI, and L-OPLS have been developed and refined for long-chain alkanes and their derivatives. acs.org

These simulations can also be used to study the solvation of this compound in different solvents, providing information on the structure of the solvation shell and the thermodynamics of solvation. This is particularly relevant for understanding its reactivity in solution.

Prediction of Spectroscopic Signatures and Reactivity Profiles

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The prediction of NMR chemical shifts can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. acs.orgresearchgate.netacs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). For molecules containing heavy atoms like bromine, relativistic effects can become significant and may need to be accounted for to achieve high accuracy. researchgate.net The prediction of spin-spin coupling constants is also possible, providing further detail for spectral assignment. acs.orgresearchgate.net

Vibrational frequencies, which correspond to the peaks in an IR spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.netresearchgate.netrsc.org Harmonic frequency calculations are straightforward but often show systematic errors when compared to experimental spectra due to the neglect of anharmonicity. More advanced methods that account for anharmonic effects can provide more accurate predictions. researchgate.netresearchgate.net The calculated vibrational modes can also be visualized, aiding in the assignment of experimental IR bands to specific molecular motions.

Reactivity profiles can be predicted using various computational approaches. As mentioned earlier, the HOMO-LUMO gap provides a general indication of reactivity. More sophisticated methods involve the use of Quantitative Structure-Activity Relationship (QSAR) models. muni.czresearchgate.nettandfonline.com QSAR models correlate structural or computed descriptors of a series of molecules with their experimentally determined reactivity. For haloalkanes, descriptors such as hydrophobicity, molecular surface area, dipole moment, and quantum mechanical parameters can be used to build models that predict reaction rate constants for processes like dehalogenation. muni.czresearchgate.net

Applications of 2,6 Dibromoheptane in Advanced Organic Synthesis and Materials Science

2,6-Dibromoheptane as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The presence of two reactive C-Br bonds allows this compound to serve as a linchpin in the assembly of intricate molecular architectures. It can undergo reactions at both ends of its carbon chain, enabling the formation of cyclic structures and the introduction of diverse functional groups.

Precursor for Macrocyclic Ligands and Host Molecules

Macrocyclic compounds are large ring structures that are central to the field of host-guest chemistry, where a larger "host" molecule can selectively bind a smaller "guest" molecule. wikipedia.orggatech.edu The synthesis of these molecules often involves a macrocyclization reaction, where a linear precursor molecule is induced to form a ring. baranlab.orgnih.govuni-kiel.denih.gov

Dibromoalkanes like this compound are ideal precursors for these reactions. By reacting with bifunctional nucleophiles, such as diamines, diols, or dithiols, under high-dilution conditions that favor intramolecular cyclization over intermolecular polymerization, the heptane (B126788) chain can form the backbone of a large macrocycle. nih.govosti.govresearchgate.net The flexibility of the seven-carbon chain can accommodate the conformational requirements for ring closure. The resulting macrocycles, often containing heteroatoms from the nucleophile, can act as ligands for metal ions or as host molecules for smaller organic guests. chemistryviews.orgcore.ac.uk The specific structure and binding properties of the macrocycle can be tuned by choosing the appropriate nucleophile.

| Reactant | Resulting Macrocycle Class | Potential Application |

|---|---|---|

| 1,n-Diaminoalkane | Diazamacrocycle | Metal Ion Ligand |

| Polyethylene glycol | Crown Ether Analogue | Cation Binding (Host) |

| 1,n-Dithiol | Thiamacrocycle | Heavy Metal Sequestration |

| Dicatechol | Catechol-based Host | Molecular Recognition |

Synthesis of Spirocyclic Systems (e.g., spiro[3.3]heptanes)

Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. rsc.orgnih.gov The spiro[3.3]heptane framework, in particular, is a sought-after motif as a bioisostere for commonly used rings like piperazine (B1678402) or cyclohexane (B81311). rsc.orgacs.org

However, the linear structure of this compound does not make it a suitable precursor for the direct synthesis of the highly strained spiro[3.3]heptane system, which consists of two fused four-membered rings. nih.govgoogle.com The common synthetic routes to spiro[3.3]heptanes involve intramolecular cyclizations of precursors already containing a cyclobutane (B1203170) ring or cycloaddition reactions. chemrxiv.orgthieme-connect.de The reaction chemistry required to form two four-membered rings from a linear seven-carbon chain like this compound is not synthetically viable. Therefore, despite the importance of spiro[3.3]heptanes, this compound is not used as a starting material for their construction.

Intermediate for Functionalized Heptane Derivatives

The carbon-bromine bonds in this compound are susceptible to attack by a wide range of nucleophiles, making it an excellent starting material for producing various disubstituted heptane derivatives. wikipedia.orguci.edu Through nucleophilic substitution reactions (typically SN2 for primary and less hindered secondary halides), the bromine atoms, which are good leaving groups, can be replaced by other functional groups. gatech.edublogspot.comsavemyexams.comlibretexts.org

This versatility allows for the synthesis of diols, diamines, dinitriles, diethers, and other difunctional compounds. These products can then serve as monomers for polymerization, as ligands, or as intermediates in further synthetic endeavors. acs.orgresearchgate.net Additionally, under appropriate conditions with a strong, non-nucleophilic base, this compound can undergo double dehydrohalogenation (an elimination reaction) to yield conjugated or non-conjugated heptadienes. libretexts.org

| Nucleophile | Reagent Example | Product | Functional Group |

|---|---|---|---|

| Hydroxide (B78521) | NaOH | Heptane-2,6-diol | -OH |

| Ammonia | NH₃ | Heptane-2,6-diamine | -NH₂ |

| Cyanide | KCN | 2,6-Dicyanoheptane | -CN |

| Alkoxide | NaOCH₃ | 2,6-Dimethoxyheptane | -OCH₃ |

| Azide | NaN₃ | 2,6-Diazidoheptane | -N₃ |

Applications in Polymer Chemistry and Materials Science

In polymer science, bifunctional molecules are the fundamental units for creating long-chain polymers. This compound, with its two reactive sites, can act as a monomer or a cross-linking agent to build novel polymeric structures.

Monomer for Specialty Polymers and Copolymers

This compound can be used as a monomer in step-growth polymerization, also known as polycondensation. wikipedia.orgfiveable.meresearchgate.netcozum.info.trlibretexts.org In this type of polymerization, the dibromoalkane reacts with another bifunctional monomer, such as a diamine, a diol, or sodium sulfide (B99878), to form the polymer chain. researchgate.netresearchgate.netnih.gov Each reaction between two monomers creates a new linkage (e.g., an amine, ether, or sulfide linkage) and extends the polymer chain.

The flexible seven-carbon chain of the this compound unit would be incorporated into the polymer backbone, imparting flexibility and specific solubility characteristics to the final material. The properties of the resulting polymer can be tailored by selecting the appropriate co-monomer. For example, reacting it with a rigid aromatic diamine would result in a semi-flexible polymer, while reacting it with a long-chain flexible diol would produce a more elastic material. These polymers could find use as specialty plastics, fibers, or elastomers. Alkyl halides can also serve as initiators in certain types of radical polymerization. rsc.orgrsc.org

| Co-monomer | Polymer Type | Linkage Formed |

|---|---|---|